An In-depth Technical Guide to Boc-N-Me-phg-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Boc-N-Me-phg-OH for Researchers and Drug Development Professionals
Introduction
(S)-2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, commonly known as Boc-N-Me-phg-OH, is a specialized N-methylated and N-Boc protected non-proteinogenic amino acid derivative. Its unique structure, featuring a phenylglycine core with a methyl group on the alpha-amino group, makes it a valuable building block in peptide synthesis and drug discovery. The incorporation of N-methylated amino acids into peptides is a key strategy for enhancing therapeutic properties such as proteolytic stability, membrane permeability, and conformational rigidity. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Boc-N-Me-phg-OH for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Boc-N-Me-phg-OH is a white to off-white crystalline powder. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile reagent in organic synthesis. The presence of the N-methyl group introduces conformational constraints and removes the hydrogen bond donor capability of the amide bond it forms within a peptide, which can significantly influence the biological activity and pharmacokinetic properties of the resulting peptide.
Table 1: Chemical and Physical Properties of Boc-N-Me-phg-OH
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | [1] |
| Synonyms | Boc-N-methyl-L-phenylglycine, Boc-N-Me-L-Phg-OH, Boc-α-phenyl-L-sarcosine | |
| CAS Number | 30925-11-2 (L-form) | |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Molecular Weight | 265.31 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 115-121 °C (DL-form) | |
| Optical Rotation | [α]D²⁵ = +253 ± 2° (c=1 in MeOH) (L-form) | |
| Solubility | Soluble in common organic solvents like DMF and DCM; insoluble in water. | [2] |
Synthesis and Purification
The synthesis of Boc-N-Me-phg-OH can be achieved through the N-methylation of the parent amino acid, Boc-Phg-OH. A general and effective method involves the use of a strong base and a methylating agent.
Experimental Protocol: N-Methylation of Boc-Phg-OH
This protocol is adapted from a general procedure for the N-methylation of Boc-protected amino acids and can be applied to the synthesis of Boc-N-Me-phg-OH.[3]
Materials:
-
Boc-L-phenylglycine (Boc-Phg-OH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Isopropyl alcohol
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve Boc-Phg-OH (1 equivalent) in anhydrous THF.
-
Addition of Reagents: Add iodomethane (5-10 equivalents) to the solution. Cool the reaction mixture to 0 °C using an ice bath.
-
N-Methylation: Carefully add sodium hydride (5-10 equivalents) portion-wise to the cooled solution. Vigorous bubbling (hydrogen gas evolution) will be observed. The addition should be slow to control the reaction rate.
-
Reaction Progression: After the complete addition of NaH, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding isopropyl alcohol dropwise until the bubbling ceases. Then, add water dropwise.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water and wash with diethyl ether to remove mineral oil and excess iodomethane. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-N-Me-phg-OH.
Purification:
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).
Experimental Protocol: HPLC Purification
This protocol provides a general framework for the purification of Boc-protected amino acids.
Instrumentation:
-
Preparative HPLC system with a C18 column.
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation: Dissolve the crude Boc-N-Me-phg-OH in a minimal amount of the initial mobile phase composition.
-
Chromatography: Inject the sample onto the equilibrated C18 column. Elute with a linear gradient of acetonitrile in water (e.g., 5% to 95% B over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Applications in Peptide Synthesis
Boc-N-Me-phg-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce N-methylated phenylglycine residues into peptide sequences. This modification is known to confer several advantageous properties to the resulting peptides.
Advantages of Incorporating N-Methylated Amino Acids:
-
Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bond more resistant to enzymatic cleavage and thus increasing the in vivo half-life of the peptide.[4]
-
Enhanced Membrane Permeability: N-methylation can improve the passive diffusion of peptides across cell membranes, including the blood-brain barrier, by reducing the number of hydrogen bond donors and increasing lipophilicity.[4]
-
Conformational Constraint: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone, leading to a more defined conformation. This can enhance binding affinity and selectivity for a biological target.[4]
-
Modulation of Biological Activity: The conformational changes induced by N-methylation can convert a peptide agonist into an antagonist or vice versa.[4]
Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for the incorporation of Boc-N-Me-phg-OH into a peptide chain using Boc-SPPS chemistry.
Materials:
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid
-
Boc-N-Me-phg-OH
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
Procedure (Single Coupling Cycle):
-
Resin Swelling: Swell the resin in DCM.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin sequentially with DCM, isopropanol, and DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.
-
Washing: Wash the resin with DMF.
-
Coupling:
-
Pre-activate Boc-N-Me-phg-OH (2-4 equivalents) with a coupling reagent (e.g., HBTU) and DIEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time or double coupling may be necessary.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Cleavage: After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA in the presence of scavengers.
-
Purification: Purify the crude peptide by preparative HPLC.
Pharmacological Relevance
While specific biological activity data for Boc-N-Me-phg-OH itself is limited, the broader class of phenylglycine derivatives has been investigated for their pharmacological effects, particularly as modulators of metabotropic glutamate receptors (mGluRs).[3] These receptors are involved in a variety of neurological processes, and their modulation is a target for the treatment of various central nervous system disorders.
The incorporation of N-methyl-phenylglycine into peptides can also be a strategy to develop novel therapeutics. For example, N-methyl-L-phenylglycine hydrochloride is used as a building block in the synthesis of molecules targeting neurological disorders such as depression and anxiety.[5]
Analytical Characterization
The successful synthesis and purification of Boc-N-Me-phg-OH and peptides containing this residue should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: Expected Spectroscopic Data for Boc-N-Me-phg-OH
| Technique | Expected Features | Reference(s) |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the N-methyl group (singlet), the α-proton, and the aromatic protons of the phenyl group. | [6] (for Boc-Phg-OH) |
| ¹³C NMR | Resonances for the Boc group carbons (~80 ppm for the quaternary carbon and ~28 ppm for the methyl carbons), the N-methyl carbon, the α-carbon, the carbonyl carbon, and the aromatic carbons. | [7] (for similar compounds) |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺ at m/z 266.13 or [M+Na]⁺ at m/z 288.11. | [1] |
Conclusion
Boc-N-Me-phg-OH is a valuable and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its use in solid-phase peptide synthesis allows for the introduction of N-methylated phenylglycine residues, which can improve metabolic stability, cell permeability, and conformational rigidity. While specific quantitative biological data for this particular derivative is not widely available, the established benefits of N-methylation and the pharmacological relevance of the phenylglycine scaffold make Boc-N-Me-phg-OH a compound of significant interest for researchers in drug discovery and development. The experimental protocols provided in this guide offer a solid foundation for the synthesis, purification, and application of this important amino acid derivative.
References
- 1. 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. peptide.com [peptide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
